

Application Notes and Protocols for In Vitro Kinase Assay with PF-4800567

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	PF-4800567		
Cat. No.:	B610042	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **PF-4800567**, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1 ϵ), in in vitro kinase assays. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the accurate assessment of kinase activity and inhibitor potency.

Introduction to PF-4800567

PF-4800567 is a small molecule inhibitor that demonstrates high selectivity for CK1ɛ.[1][2] It functions as an ATP-competitive inhibitor, making it a valuable tool for studying the physiological roles of CK1ɛ and for the development of therapeutics targeting this kinase.[3] CK1ɛ is a serine/threonine kinase implicated in the regulation of various cellular processes, most notably the circadian rhythm.[4][5] It is also involved in Wnt signaling pathways and has been investigated for its potential role in neurodegenerative diseases and cancer.[6][7]

Key Characteristics of **PF-4800567**:

- Target: Casein Kinase 1 epsilon (CK1ε)[1][4]
- Mechanism of Action: ATP-competitive inhibitor
- Potency: IC50 of 32 nM for CK1ε[1][2][8]
- Selectivity: Over 20-fold selectivity for CK1ε over CK1δ (IC50 of 711 nM)[1][2]



Quantitative Data Summary

The inhibitory activity of **PF-4800567** against its primary targets is summarized in the table below. This data is crucial for designing experiments and interpreting results.

Kinase	IC50 (nM)	Selectivity (fold vs. CK1ε)	Reference
CK1ε	32	1	[1][2][8]
CK1δ	711	>22	[1][2]

Signaling Pathway of CK1s in Circadian Rhythm

CK1ɛ plays a pivotal role in the molecular clock that governs circadian rhythms. It phosphorylates the Period (PER) proteins, which is a critical step for their nuclear entry and subsequent inhibition of the CLOCK/BMAL1 transcriptional activators. This negative feedback loop is essential for the rhythmic expression of clock-controlled genes.



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CK1s signaling in the circadian rhythm.

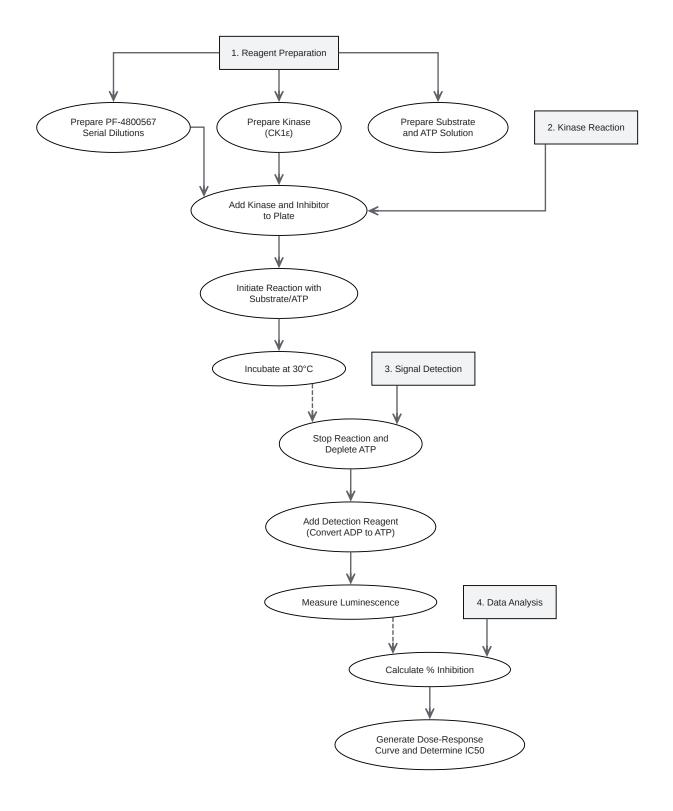
Experimental Protocol: In Vitro Kinase Assay

This protocol describes a luminescence-based kinase assay to determine the IC50 value of **PF-4800567** against CK1ε. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow



The overall workflow for the in vitro kinase assay is depicted below. It involves the preparation of reagents, the kinase reaction, and signal detection.





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Workflow for the in vitro kinase assay.

Materials and Reagents

Enzyme: Recombinant human CK1s

Inhibitor: PF-4800567

Substrate: α-casein (or a specific peptide substrate for CK1ε)

• ATP: Adenosine 5'-triphosphate

Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

• Plates: White, opaque 96-well or 384-well plates

Solvent: DMSO for dissolving PF-4800567

• Plate reader: Luminometer

Step-by-Step Protocol

- 1. Reagent Preparation:
- PF-4800567 Stock Solution: Prepare a 10 mM stock solution of PF-4800567 in 100% DMSO.
- Serial Dilutions: Perform a serial dilution of the **PF-4800567** stock solution in kinase assay buffer to achieve final concentrations ranging from 1 nM to 10 μ M. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Enzyme Preparation: Dilute the CK1ε enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.



 Substrate/ATP Mixture: Prepare a 2X solution containing the substrate (e.g., 20 μM α-casein) and ATP (e.g., 20 μM) in kinase assay buffer.

2. Kinase Reaction:

- Add 5 μL of the diluted PF-4800567 or vehicle (DMSO) to the appropriate wells of the microplate.
- Add 5 μ L of the diluted CK1 ϵ enzyme to each well.
- Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 10 μL of the 2X Substrate/ATP mixture to each well.
- Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear range of the assay (typically <20% ATP consumption).
- 3. Signal Detection (Using ADP-Glo™ Assay):
- After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Add 40 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.

Data Analysis

- Calculate Percent Inhibition:
 - Subtract the background luminescence (no enzyme control) from all experimental values.

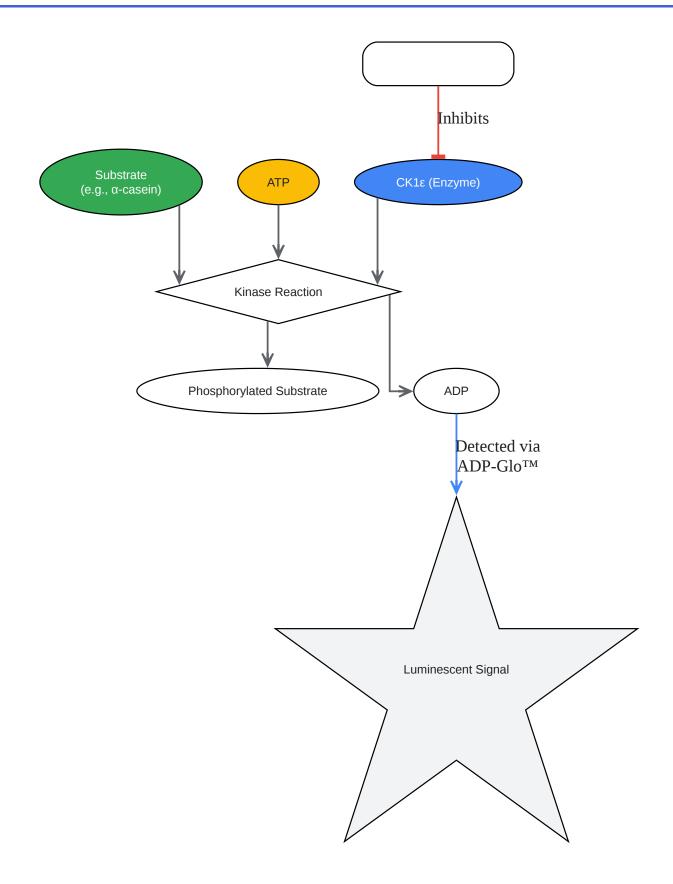


- Calculate the percent inhibition for each inhibitor concentration using the following formula:
 % Inhibition = 100 x (1 (Luminescence_inhibitor / Luminescence_vehicle))
- Generate Dose-Response Curve:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine IC50 Value:
 - Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Logical Relationship of Assay Components

The following diagram illustrates the logical relationship between the key components of the in vitro kinase assay.





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Relationship of assay components.



Solubility and Storage of PF-4800567

- Solubility: **PF-4800567** is soluble in organic solvents such as DMSO (up to 120 mg/mL), ethanol, and dimethylformamide (DMF).[2][9] It has limited solubility in aqueous buffers.[9] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[9]
- Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[9] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is not recommended to store aqueous solutions for more than one day.[9]

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